molecular formula C5H6N6 B1499599 4-Hydrazono-4,5-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine

4-Hydrazono-4,5-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine

Cat. No.: B1499599
M. Wt: 150.14 g/mol
InChI Key: IOGORBABYHAVBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-Hydrazinyl-3H-1,2,3-Triazolo[4,5-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like TBHP, reducing agents like sodium borohydride, and nucleophiles such as substituted aromatic amines .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized derivatives, while substitution reactions can yield a range of substituted triazolopyridine compounds .

Mechanism of Action

The mechanism of action of 4-Hydrazono-4,5-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine involves its interaction with molecular targets and pathways within cells. For instance, it can inhibit certain enzymes, leading to the disruption of critical cellular processes. In the context of its antibacterial activity, the compound may interfere with bacterial cell wall synthesis or protein function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydrazinyl-3H-1,2,3-Triazolo[4,5-c]pyridine is unique due to its specific hydrazinyl group, which imparts distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C5H6N6

Molecular Weight

150.14 g/mol

IUPAC Name

2H-triazolo[4,5-c]pyridin-4-ylhydrazine

InChI

InChI=1S/C5H6N6/c6-8-5-4-3(1-2-7-5)9-11-10-4/h1-2H,6H2,(H,7,8)(H,9,10,11)

InChI Key

IOGORBABYHAVBA-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C2=NNN=C21)NN

Origin of Product

United States

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